molecular formula C10H16ClN5O B6122476 N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-MORPHOLINOETHYL)AMINE

N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-MORPHOLINOETHYL)AMINE

Cat. No.: B6122476
M. Wt: 257.72 g/mol
InChI Key: VSDWRQOCAIEQKN-UHFFFAOYSA-N
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Description

N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-MORPHOLINOETHYL)AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-MORPHOLINOETHYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-chloropyrimidine and 2-(morpholino)ethylamine.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent like ethanol or methanol under reflux conditions. A catalyst such as a base (e.g., sodium hydroxide) may be used to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-MORPHOLINOETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-MORPHOLINOETHYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-MORPHOLINOETHYL)AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-AMINO-4-CHLORO-6-PYRIMIDINYL)-N-(2-MORPHOLINOETHYL)AMINE
  • N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-DIETHYLAMINOETHYL)AMINE

Uniqueness

N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-MORPHOLINOETHYL)AMINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-chloro-4-N-(2-morpholin-4-ylethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5O/c11-8-7-9(15-10(12)14-8)13-1-2-16-3-5-17-6-4-16/h7H,1-6H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDWRQOCAIEQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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